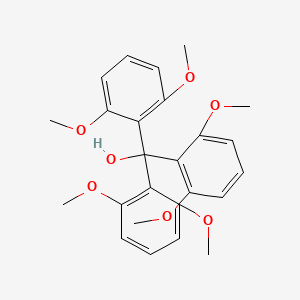

Tris(2,6-dimethoxyphenyl)methanol

Beschreibung

BenchChem offers high-quality Tris(2,6-dimethoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2,6-dimethoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tris(2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O7/c1-27-16-10-7-11-17(28-2)22(16)25(26,23-18(29-3)12-8-13-19(23)30-4)24-20(31-5)14-9-15-21(24)32-6/h7-15,26H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMAVIFDLNOJNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(C2=C(C=CC=C2OC)OC)(C3=C(C=CC=C3OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Tris(2,6-dimethoxyphenyl)methanol physical properties and molecular weight

Executive Summary

In the realm of advanced organic synthesis and dye chemistry, Tris(2,6-dimethoxyphenyl)methanol (CAS: 16469-88-8) stands out as a highly specialized, sterically hindered carbinol. Its primary significance lies in its role as the ultimate precursor for exceptionally stable carbenium ions and a wide array of triangulenium dyes (such as TOTA+, DAOTA+, and TMPA+)[1]. The extreme steric crowding provided by its six ortho-methoxy groups, combined with their electron-donating resonance effects, fundamentally alters the physical and chemical properties of this molecule compared to standard triphenylmethanols[2].

This whitepaper provides an authoritative, in-depth analysis of the physical properties, molecular weight, and self-validating synthetic workflows associated with Tris(2,6-dimethoxyphenyl)methanol, designed to guide researchers in its application for drug development and materials science.

Chemical Identity and Physical Properties

Understanding the base physical properties of Tris(2,6-dimethoxyphenyl)methanol is critical for predicting its behavior during synthesis and purification. The molecule possesses a molecular weight of 440.49 g/mol and an empirical formula of C25H28O7 [3].

Table 1: Core Chemical and Physical Properties

| Property | Value |

| Chemical Name | Tris(2,6-dimethoxyphenyl)methanol |

| CAS Number | 16469-88-8 |

| Molecular Formula | C25H28O7 |

| Molecular Weight | 440.49 g/mol |

| Appearance | Solid (White to off-white crystalline powder) |

| Storage Conditions | Sealed in dry, 2-8 °C or room temperature[3] |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, THF; Insoluble in water |

Table 2: Validated Spectroscopic Data (NMR)

Spectroscopic validation is essential for confirming the structural integrity of the synthesized carbinol. The highly symmetrical nature of the molecule simplifies its NMR profile.

| Nucleus | Frequency / Solvent | Chemical Shifts (δ, ppm) |

| 1H NMR | 300 MHz, CDCl3 | 7.04 (t, J = 8.2 Hz, 3H, arom. C-H), 6.49 (d, J = 8.2 Hz, 6H, arom. C-H), 3.44 (s, 18H, O-CH3)*[4] |

| 13C APT-NMR | 76 MHz, CDCl3 | 158.71, 127.43, 126.33, 106.99, 106.23, 77.16, 56.43[4] |

*Expert Note: While some literature sources[4] report the methoxy integration as 17H due to typographical or integration artifact errors, the structural reality dictates exactly 18 methoxy protons.

Mechanistic Causality & Structural Stability

The defining characteristic of Tris(2,6-dimethoxyphenyl)methanol is its basicity and its propensity to form a highly stable carbenium ion[2].

-

Steric Shielding: The six methoxy groups at the ortho positions create a dense protective "cage" around the central sp3 carbon. Once the hydroxyl group is cleaved to form the sp2 hybridized carbenium ion, this cage physically blocks nucleophiles (including water) from attacking the cationic center.

-

Electronic Stabilization: The oxygen lone pairs on the methoxy groups donate electron density into the aromatic rings via resonance, which in turn heavily stabilizes the empty p-orbital of the central carbocation[2].

This dual mechanism explains why the corresponding carbenium salt can be isolated directly from aqueous solutions—a rarity in carbocation chemistry[1].

Experimental Workflows & Methodologies

Workflow A: Synthesis of Tris(2,6-dimethoxyphenyl)methanol

The synthesis relies on a directed ortho-lithiation strategy followed by electrophilic addition[1][5].

Figure 1: Synthetic workflow for Tris(2,6-dimethoxyphenyl)methanol via directed ortho-lithiation.

Step-by-Step Protocol:

-

Directed Lithiation: Dissolve 1,3-dimethoxybenzene in anhydrous THF (or Et2O) under an argon atmosphere. Cool the reaction vessel to -78 °C. Slowly add n-butyllithium (n-BuLi)[5].

-

Causality: Cooling to -78 °C suppresses side reactions such as ether cleavage. The methoxy groups direct the lithium to the C2 position by coordinating the lithium cation, drastically lowering the activation energy for deprotonation at this specific site.

-

-

Electrophilic Attack: After stirring, slowly add diethyl carbonate to the mixture. Allow the reaction to warm to room temperature and stir overnight[4].

-

Causality: Diethyl carbonate acts as the central carbon source. The aryl lithium species attacks the carbonyl carbon three successive times (eliminating ethoxide) to build the triaryl framework.

-

-

Workup and Precipitation: Quench the reaction with water and extract the organic phase using DCM. Evaporate the solvent. Purify the crude product by dissolving it in hot toluene and precipitating it with cyclohexane[4].

-

Validation Checkpoint: The product will precipitate as a white/off-white solid. Confirm purity via 1H NMR; the disappearance of the ethyl group signals from the carbonate and the presence of the massive 18H singlet at ~3.44 ppm confirms successful tri-addition.

-

Workflow B: Derivatization into Triangulenium Dyes

The carbinol is actively used in drug development to synthesize DNA-intercalating agents with antiproliferative activity[1].

Figure 2: Derivatization of the carbinol into highly stable triangulenium dyes.

Step-by-Step Protocol:

-

Carbenium Ion Generation: Add 50% aqueous HBF4 to a solution of Tris(2,6-dimethoxyphenyl)methanol.

-

Causality: The acid protonates the hydroxyl group, which leaves as water. The resulting Tris(2,6-dimethoxyphenyl)methylium tetrafluoroborate precipitates in excellent yield (often >95%)[1]. The non-nucleophilic BF4- counterion ensures the cation remains stable.

-

Validation Checkpoint: The solution will undergo a dramatic color change (typically to dark blue/green) and exhibit a strong Near-Infrared (NIR) absorption band, validating the formation of the delocalized cationic system[2].

-

-

Cyclization to TOTA+ / DAOTA+: To form nitrogen-bridged compounds (DAOTA+ or TMPA+), react the carbenium ion with primary amines in the presence of triethylamine (TEA) via double nucleophilic aromatic substitution. For complete oxygen-bridged cyclization (TOTA+), heat the intermediate in molten pyridinium hydrochloride at 200 °C[1].

References

- BLD Pharm, "16469-88-8 | Tris(2,6-dimethoxyphenyl)methanol".

- National Institutes of Health (PMC), "Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives".

- Amazon AWS (Literature Supplement), "SUPPORTING INFORMATION - AWS: Synthesis of tris(2,6-dimethoxyphenyl)methanol".

- IRB.hr, "New stable, isolable triarylmethyl based dyes absorbing in the near infrared".

- Kiel University (MACAU), "Schaltbare Moleküle auf Oberflächen - das Plattform-Konzept Dissertation".

Sources

Crystal Structure Analysis of Tris(2,6-dimethoxyphenyl)methanol: Structural Chemistry and Applications

Executive Summary

Tris(2,6-dimethoxyphenyl)methanol (TDMPM) is a highly sterically hindered tertiary alcohol that serves as the fundamental building block for a vast array of stable triarylmethylium (carbenium) dyes, stable free radicals, and planar triangulenium platforms. The sheer steric bulk of its six ortho-methoxy groups forces the aryl rings into a characteristic D3 propeller conformation.

This technical guide provides an in-depth analysis of the crystallographic properties of the TDMPM system. By detailing the causality behind its structural anomalies, the experimental workflow for its synthesis and crystallization, and its downstream applications in drug development, this whitepaper serves as a comprehensive resource for researchers in structural chemistry and materials science.

Structural Chemistry and Crystallographic Anomalies

The D3 Propeller Conformation and Steric Crowding

In triarylmethyl systems, steric repulsion between ortho substituents dictates the torsional angles of the aromatic rings. For TDMPM and its derivatives, the central carbon is heavily shielded by the surrounding methoxy groups.

When TDMPM is converted to the tris(2,6-dimethoxyphenyl)methyl cation, X-ray crystallography reveals an approximate C2 or D3 symmetry. The aryl twist angles deviate significantly from idealized planar geometries to relieve severe steric strain. Interestingly, the isosteric free radical derived from TDMPM adopts a highly unusual solid-state conformation where one ring is twisted by only 12.3°, while the other two are twisted by 61.0°. This represents a trapped intermediate state of the two-ring flip racemization process, providing a rare crystallographic snapshot of molecular dynamics in action .

The Nucleophilic Oxygen Pocket

A defining feature observed in the crystal structures of these species is the spatial arrangement of the methoxy groups. The lone pairs on the oxygen atoms point inward toward the central coordination space, creating a "nucleophilic pocket." This pocket dramatically stabilizes the central carbenium ion through resonance and electrostatic shielding, making the tris(2,6-dimethoxyphenyl)methyl cation exceptionally stable even in aqueous environments, a rarity for carbocations .

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters for the isosteric and isoelectronic species derived directly from the TDMPM precursor. Comparing these structures highlights the profound effect of the central atom's electronic state on the propeller twist.

| Compound | Central Atom Hybridization | Space Group | Aryl Twist Angles (°) | Structural Anomaly |

| Tris(2,6-dimethoxyphenyl)borane | sp2 | Monoclinic | ~40.0, 45.0, 50.0 | Standard D3 propeller relaxation |

| Tris(2,6-dimethoxyphenyl)methyl cation | sp2 | Monoclinic | 32.6, 46.1, 48.9 | Nucleophilic pocket stabilization |

| Tris(2,6-dimethoxyphenyl)methyl radical | sp2 (unpaired e− ) | Monoclinic | 12.3, 61.0, 61.0 | Trapped two-ring flip intermediate |

| Tris(2,6-dimethoxyphenyl)methyl tin trihalides | sp3dx (7-coordinate) | Triclinic | Variable | Extreme steric distortion |

Table 1: Comparative crystallographic twist angles of TDMPM-derived isosteric propellers , .

Experimental Workflow: Synthesis and Crystallization

To achieve high-quality single crystals for X-ray diffraction, the synthesis and subsequent purification of TDMPM must be rigorously controlled. The protocol below outlines a self-validating system where intermediate colorimetric changes confirm reaction progress without the immediate need for spectroscopic sampling.

Step 1: Synthesis of Tris(2,6-dimethoxyphenyl)methanol (TDMPM)

Causality: The addition of TMEDA breaks up the n-butyllithium hexamers, increasing the base's reactivity for the directed ortho-metalation of 1,3-dimethoxybenzene. Diethyl carbonate then acts as the electrophilic carbon source, assembling the sterically congested tertiary alcohol.

-

Lithiation: Dissolve 1,3-dimethoxybenzene (100 mmol) and TMEDA (2.7 mmol) in anhydrous diethyl ether (100 mL) under an argon atmosphere. Cool the mixture to 0 °C.

-

Metalation: Slowly add n-butyllithium (100 mmol, 2.5 M in hexanes). Stir for 30 minutes to form the aryl lithiate .

-

Coupling: Introduce diethyl carbonate (33 mmol) dropwise. Self-Validation: The reaction mixture will transition from a clear solution to a pale yellow suspension, visually confirming the formation of the tertiary alkoxide intermediate.

-

Quenching & Isolation: Quench with saturated aqueous NH4Cl . Extract with dichloromethane, dry over MgSO4 , and evaporate to yield TDMPM as an off-white solid.

Step 2: Generation of the Carbenium Tetrafluoroborate Salt

Causality: The hydroxyl group of TDMPM is protonated and eliminated as water, leaving behind a highly delocalized carbocation stabilized by the six ortho-methoxy groups.

-

Acidic Cleavage: Dissolve TDMPM in a 10% H2SO4 solution.

-

Ion Exchange: Add a 48% aqueous solution of HBF4 . Self-Validation: The solution will immediately turn deep, vibrant red/orange, indicating the successful formation of the highly delocalized tris(2,6-dimethoxyphenyl)methyl cation .

-

Crystallization: Isolate the precipitate and dissolve it in a minimal amount of methylene chloride. Allow slow evaporation at room temperature to yield brick-red monoclinic prisms suitable for X-ray crystallography.

Mechanistic Pathway: From Precursor to Triangulenium Platforms

TDMPM is the critical node in the synthesis of planar triangulenium dyes (e.g., TOTA+, TATA+). The conversion involves the acidic cleavage of the hydroxyl group followed by nucleophilic aromatic substitution ( SNAr ) of the ortho-methoxy groups by primary amines or heat-induced cyclization.

Figure 1: Synthetic workflow from 1,3-dimethoxybenzene to triangulenium dyes via TDMPM.

Applications in Drug Development and Materials Science

The unique structural rigidity and planarization of TDMPM derivatives upon cyclization make them highly valuable in pharmaceutical research and nanotechnology.

DNA Intercalation and Antiproliferative Activity

When the propeller-shaped TDMPM cation is forced into a planar configuration (such as the trioxatriangulenium ion, TOTA+), the resulting molecule exhibits potent DNA intercalating properties. X-ray structures of TOTA+ bound to hexameric DNA duplexes (e.g., d[CGATCG]2) confirm that the extended π -conjugation allows the molecule to slip seamlessly between base pairs, showing a strong preference for guanine-cytosine-rich regions . This binding mode disrupts DNA replication, conferring significant antiproliferative and cytotoxic activity against various cancer cell lines.

Surface Functionalization

In materials science, the triazatriangulenium (TATA+) derivatives synthesized from TDMPM are utilized to form highly ordered self-assembled monolayers (SAMs) on gold and HOPG (Highly Oriented Pyrolytic Graphite) surfaces. The central carbon acts as a rigid platform to mount functional groups (like azobenzene photoswitches) perpendicularly to the surface, enabling the development of responsive, smart nanomaterials .

References

-

Comparison of twists in isosteric propellers: X-ray structures of tris(2,6-dimethoxyphenyl)borane, tris(2,6-dimethoxyphenyl)methyl cation and tris(2,6-dimethoxyphenyl)methyl radical Source: Acta Crystallographica Section B: Structural Science URL:[Link]

-

Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Correlation of structure and internal dynamics for (tris(2,6-dimethoxyphenyl)methyl)tin trihalides Source: Organometallics (ACS Publications) URL:[Link]

-

Schaltbare Moleküle auf Oberflächen - das Plattform-Konzept Source: MACAU - Kiel University Repository URL:[Link]

-

Nonuniform STM Contrast of Self-Assembled Tri-n-octyl-triazatriangulenium Tetrafluoroborate on HOPG Source: KOPS - University of Konstanz Repository URL:[Link]

Steric Hindrance and Mechanistic Paradigms in Tris(2,6-dimethoxyphenyl)methanol Derivatives: A Technical Guide

Executive Summary

Tris(2,6-dimethoxyphenyl)methanol and its derivatives represent a highly specialized class of sterically hindered organic molecules. Primarily utilized as precursors for ultra-stable carbenium ions and planar triangulene platforms, these compounds are critical in the development of advanced fluorescent dyes, bioconjugation agents, and antiproliferative drugs. This technical guide deconstructs the structural causality, synthesis workflows, and steric mechanisms that govern this unique chemical space.

Mechanistic Foundations: The Steric Umbrella Effect

The chemical behavior of Tris(2,6-dimethoxyphenyl)methanol is fundamentally dictated by the massive steric bulk of its six ortho-methoxy groups. When dehydrated to form the Tris(2,6-dimethoxyphenyl)methylium ion ((DMP)3C+), the central carbenium carbon becomes completely shielded.

Causality of Reactivity: In typical carbenium ions, nucleophiles attack the positively charged central carbon. However, in the (DMP)3C+ system, the "steric umbrella" of the methoxy groups physically blocks direct nucleophilic attack at the center 1. Instead, the strong electron-donating resonance of the methoxy groups delocalizes the positive charge across the peripheral aromatic rings. This forces incoming nucleophiles (e.g., primary amines) to attack the ortho-carbons, triggering a regioselective double nucleophilic aromatic substitution (SNAr) that displaces the methoxy groups and forms bridged, planar triangulene structures 2.

Figure 1: Steric shielding mechanism and regioselective SNAr at the ortho-carbon.

Self-Validating Synthetic Protocols

The synthesis of triangulene derivatives from simple benzenes requires precise control over reaction conditions. The following protocols detail the causality behind the reagent selection and the self-validating markers of success.

Protocol 2.1: Synthesis of Tris(2,6-dimethoxyphenyl)methanol

-

Methodology: 1,3-dimethoxybenzene is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, followed by the addition of diethyl carbonate.

-

Causality: The ortho-lithiation is directed by the coordination of the methoxy oxygen atoms to the lithium cation. Maintaining a temperature of -78 °C is critical to enforce kinetic control, stabilizing the highly reactive aryl lithiate intermediate and preventing unwanted polymerization or meta-lithiation 2. Diethyl carbonate acts as the central carbon electrophile, coupling three equivalents of the lithiated arene.

-

Self-Validation: The reaction is validated by the isolation of an orange/pale solid. TLC and crude NMR will show the disappearance of the C2 aromatic proton, confirming complete substitution [[3]]().

Protocol 2.2: Generation of the (DMP)3C+ Tetrafluoroborate Salt

-

Methodology: The carbinol is dissolved in a suitable solvent and treated with an excess of 50% aqueous tetrafluoroboric acid (HBF4).

-

Causality: HBF4 protonates the tertiary alcohol, driving the dehydration to form the carbenium ion. HBF4 is specifically chosen because the BF4- counterion is non-nucleophilic. A nucleophilic counterion (like Cl- or Br-) could attempt to attack the activated aromatic rings, but BF4- ensures the cationic salt remains isolated and stable [[2]](), 4.

-

Self-Validation: This step features a dramatic halochromic shift. The solution immediately transitions from orange to a deep, dark blue, signaling the formation of the highly conjugated carbenium ion with strong Near-Infrared (NIR) absorption (λmax ≈ 904 nm) 3.

Protocol 2.3: Regioselective SNAr to form Triangulene Platforms (TATA+ / ADOTA+)

-

Methodology: The (DMP)3C+ salt is reacted with primary amines in the presence of a base (e.g., NaH or triethylamine) and heated (up to 200 °C for full cyclization).

-

Causality: The first amine addition occurs rapidly at room temperature to form a tetramethoxy-acridinium ion (TMPA+). However, the subsequent ring-closing SNAr steps require severe thermal driving forces (120 °C – 200 °C) and strong bases. This is because the sequential loss of electron-withdrawing methoxy groups reduces the electrophilicity of the intermediate, and the increasing structural rigidity imposes a high activation energy barrier for planarization 4, [[1]]().

-

Self-Validation: Successful cyclization is validated by the emergence of intense fluorescence. The fully planar TATA+ or ADOTA+ structures minimize non-radiative decay, resulting in high fluorescence quantum yields compared to the non-planar intermediates 1.

Figure 2: Experimental workflow from 1,3-dimethoxybenzene to Triangulene platforms.

Quantitative Yields and Structural Diversification

The steric constraints of the (DMP)3C+ scaffold allow for the synthesis of various triangulene derivatives. The degree of substitution directly impacts the overall yield and the planarity of the resulting molecule. The data below summarizes the synthetic efficiency and functional traits of these derivatives.

Table 1: Synthesis Yields and Structural Characteristics of (DMP)3C+ Derivatives

| Derivative Class | Structural Feature | Typical Synthesis Yield | Key Application / Property |

| (DMP)3C+ | Central carbenium, non-planar | 97% | Precursor, highly stable cation |

| TMPA+ | Mono-nitrogen bridged, slightly planar | 36% - >99% | Intermediate, antiproliferative |

| ADOTA+ | Aza-dioxa bridged, fully planar | ~91% | Fluorescent dyes, bioconjugation |

| TATA+ | Triaza bridged, fully planar | 22% - 24% | High fluorescence efficiency, SAMs |

Advanced Applications in Research and Drug Development

The unique properties derived from the steric hindrance of Tris(2,6-dimethoxyphenyl)methanol have paved the way for highly specialized applications:

-

Bioconjugation and Assays: Azadioxatriangulenium (ADOTA+) derivatives possess long fluorescence lifetimes and high stability. By converting them into NHS esters or maleimides, they function as premium reactive dyes for fluorescence polarization and anisotropy assays in protein tracking [[4]]().

-

Antiproliferative Therapeutics: The planar nature of fully cyclized triangulenes (like DAOTA+) allows them to act as potent DNA intercalating agents. Structure-Activity Relationship (SAR) studies indicate that the double-nitrogen bridged DAOTA+ derivatives exhibit superior antiproliferative activity against cancer cell lines compared to their non-planar precursors 2.

References

-

Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives - PMC (NIH). 2

-

New stable, isolable triarylmethyl based dyes absorbing in the near infrared (IRB). 3

-

Azadioxatriangulenium: Synthesis and Photophysical Properties of Reactive Dyes for Bioconjugation - PMC (NIH).4

-

Base-Assisted One-Pot Synthesis of N,N′,N″-Triaryltriazatriangulenium Dyes: Enhanced Fluorescence Efficiency by Steric Constraints | The Journal of Organic Chemistry (ACS Publications). 1

Sources

Tris(2,6-dimethoxyphenyl)methanol: Structural Dynamics, NMR Characterization, and Synthetic Applications

Executive Summary

Tris(2,6-dimethoxyphenyl)methanol (TDMPM) is a highly sterically hindered, electron-rich carbinol that serves as a critical precursor in advanced organic synthesis and materials science. Characterized by its unique propeller-like molecular architecture, TDMPM is primarily utilized to generate ultra-stable carbocations. These carbocations act as vital intermediates in the synthesis of triangulenium dyes, acridinium photocatalysts, and as permanent charge-derivatization agents for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

This technical guide provides an in-depth analysis of the synthesis, structural causality, and Nuclear Magnetic Resonance (NMR) characterization of TDMPM, designed for researchers and drug development professionals requiring rigorous analytical standards.

Structural and Electronic Paradigm

The molecular architecture of TDMPM is defined by the attachment of three 2,6-dimethoxyphenyl rings to a central sp3 -hybridized carbinol carbon. This creates a dense steric shield around the central carbon atom.

-

Steric Locking and Propeller Conformation: The six bulky ortho-methoxy groups force the aromatic rings to twist out of the central plane, adopting a rigid, propeller-like C3 symmetric conformation. At room temperature, the rotation of the aryl rings is restricted, leading to fascinating atropisomeric properties and unique NMR relaxation times.

-

Electronic Hyper-Enrichment: The methoxy groups act as powerful π -donors via resonance. While the central carbon is sp3 -hybridized in the carbinol state, upon ionization to the carbocation, these six oxygen lone pairs provide immense thermodynamic stabilization, effectively delocalizing the positive charge across the entire molecular framework[1].

Experimental Methodology: Synthesis Protocol

The synthesis of TDMPM relies on the Directed Ortho Metalation (DOM) of 1,3-dimethoxybenzene, followed by electrophilic trapping with a carbonate equivalent[2].

Step-by-Step Synthesis Workflow

-

Preparation of the Base Complex: Under an inert argon or nitrogen atmosphere, dissolve 1,3-dimethoxybenzene (3 equivalents) in anhydrous diethyl ether. Add a catalytic or stoichiometric amount of Tetramethylethylenediamine (TMEDA).

-

Causality: TMEDA is critical as it breaks down the hexameric aggregates of n -butyllithium into highly reactive monomers, significantly accelerating the deprotonation step.

-

-

Directed Ortho Metalation (DOM): Cool the reaction mixture to 0 °C. Slowly add n -butyllithium (3 equivalents). The methoxy oxygen atoms coordinate the lithium cation, directing the strong base to selectively deprotonate the sterically hindered C-2 position, forming 2,6-dimethoxyphenyllithium[3]. Stir for 1 hour at room temperature.

-

Electrophilic Addition: Introduce diethyl carbonate or diphenyl carbonate (1 equivalent) dissolved in a non-polar solvent (e.g., benzene or toluene)[2].

-

Reflux and Maturation: Reflux the mixture for 48 hours. The reaction proceeds stepwise: the first equivalent forms an ester, the second a benzophenone derivative, and the third yields the trityl alkoxide[4].

-

Workup and Purification: Quench with water. Extract the organic phase using dichloromethane (DCM) or diethyl ether. Dry over MgSO4 , evaporate the solvent, and purify via crystallization (e.g., precipitating from toluene by adding cyclohexane) to yield colorless crystals of TDMPM[4],[3].

Fig 1: Step-by-step synthesis workflow of Tris(2,6-dimethoxyphenyl)methanol via DOM.

NMR Characterization and Spectral Causality

The rigorous structural verification of TDMPM relies on high-resolution 1H and 13C NMR spectroscopy. The extreme electron density and steric crowding dictate the chemical shifts.

Quantitative NMR Data Summary

Data acquired at 500 MHz ( 1H ) and 125 MHz ( 13C ) in CDCl3 at 298 K[4],[3].

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Mechanistic Insight |

| 1H | 7.04 | Triplet ( t,J=8.2 Hz) | 3H | Para-protons (H-5, H-11, H-17) | Deshielded relative to meta-protons due to the lack of direct ortho-oxygen resonance shielding. |

| 1H | 6.82 | Singlet ( s ) | 1H | Hydroxyl (-OH) | Highly deshielded for an alcohol; the proton is locked in a deep steric pocket and hydrogen-bonds with adjacent methoxy oxygens, preventing rapid solvent exchange[3]. |

| 1H | 6.49 | Doublet ( d,J=8.2 Hz) | 6H | Meta-protons (H-4, H-6, etc.) | Strongly shielded by the electron-donating resonance effect (+M) of the adjacent ortho-methoxy groups. |

| 1H | 3.44 | Singlet ( s ) | 18H | Methoxy ( −OCH3 ) | Equivalent at room temperature due to fast rotation of the methoxy groups on the NMR timescale[4]. |

| 13C | 158.61 | Singlet (Cq) | - | Ortho-carbons (C-OMe) | Highly deshielded due to direct attachment to the electronegative oxygen atom[3]. |

| 13C | 127.02 | Singlet (Cq) | - | Ipso-carbons (C-1) | Attached to the central carbinol carbon. |

| 13C | 126.21 | Singlet (CH) | - | Para-carbons | Resonates in the standard aromatic region. |

| 13C | 106.12 | Singlet (CH) | - | Meta-carbons | Highly shielded by the ortho/para-directing resonance effects of the methoxy groups[3]. |

| 13C | 56.43 | Singlet ( CH3 ) | - | Methoxy carbons | Typical chemical shift for aromatic methoxy groups[4]. |

Expert Insight on 13C NMR: The central carbinol carbon (C-OH) often exhibits a remarkably long longitudinal relaxation time ( T1 ) due to the absence of attached protons and extreme steric shielding. Consequently, it may appear exceedingly weak or entirely absent in standard 13C or APT spectra without the use of a relaxation reagent (e.g., Cr(acac)3 ), though it typically resonates near 80 ppm in highly electron-rich trityl systems.

Downstream Application: The Tris(2,6-dimethoxyphenyl)methylium Cation

The most significant application of TDMPM is its facile conversion into the tris(2,6-dimethoxyphenyl)methylium cation.

By treating a solution of TDMPM with 50% aqueous tetrafluoroboric acid ( HBF4 ), the hydroxyl group is protonated and eliminated as water, yielding the carbenium tetrafluoroborate salt in near-quantitative yields (up to 97%)[2].

Applications of the Carbocation

-

MALDI-TOF MS Derivatization: The cation reacts smoothly with primary amines at room temperature via Nucleophilic Aromatic Substitution ( SNAr ). It substitutes one of the para-methoxy groups, forming a permanently charged adduct (mass increment +359 Da). This acts as a highly effective charge-derivatization agent, drastically lowering the limit of detection for biologically active amines and therapeutic agents in MALDI mass spectrometry[5].

-

Triangulenium Dyes: The carbocation serves as the foundational building block for synthesizing planar, highly fluorescent triangulenium derivatives (e.g., ADOTA+, DAOTA+). Double nucleophilic aromatic substitution with primary amines, followed by cyclization, yields these advanced fluorophores used in bioimaging and antiproliferative drug design[2],[1].

Fig 2: Conversion of TDMPM to its ultra-stable carbocation and downstream applications.

References

-

[4] SUPPORTING INFORMATION - AWS (Synthesis and NMR Spectra of tris(2,6-dimethoxyphenyl)methanol). Amazon Web Services.

-

[2] Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives. National Institutes of Health (NIH).

-

[1] Contemporary Carbocation Chemistry: Applications in Organic Synthesis. ACS Publications.

-

[5] Tris(2,6-dimethoxyphenyl)methyl carbenium ion as a charge derivatization agent for the analysis of primary amines by MALDI mass spectrometry. ResearchGate.

-

[3] Schaltbare Moleküle auf Oberflächen - das Plattform-Konzept Dissertation. MACAU / Uni-Kiel.

Sources

Introduction: Beyond the Transient—The World of Persistent Radicals

An In-depth Technical Guide to the Thermodynamic Stability of Tris(2,6-dimethoxyphenyl)methyl Radicals

Organic radicals, molecular species possessing an unpaired electron, are often depicted as highly reactive, transient intermediates in chemical reactions. Their fleeting existence, often lasting less than a millisecond, makes them challenging to study and handle.[1] However, a fascinating subclass of these molecules, known as stable or persistent radicals, defies this norm. These radicals can be isolated, stored, and handled under ambient conditions, opening avenues for their application in materials science, energy storage, and biomedical imaging.[2] The stability of these radicals is not a monolithic property but a delicate interplay of two distinct concepts: kinetic persistence and thermodynamic stability.[1][3]

-

Thermodynamic Stability is an intrinsic electronic property related to the energy of the radical species. It is often quantified by the bond dissociation energy (BDE) of its precursor or by its radical stabilization energy (RSE), which reflects the delocalization of the unpaired electron through resonance or hyperconjugation.[1]

-

Kinetic Persistence is a measure of a radical's lifetime and its resistance to reactions like dimerization or reaction with solvents. This is primarily governed by steric hindrance around the radical center, which physically blocks reactive pathways.[4]

The tris(2,6-dimethoxyphenyl)methyl radical serves as a compelling case study in the rational design of exceptionally stable radicals. Its architecture is a masterclass in leveraging both thermodynamic and kinetic principles. The three aryl rings provide a conjugated π-system for delocalizing the radical electron, a key thermodynamic stabilizing feature.[1] Critically, the four bulky methoxy groups at the ortho-positions of the phenyl rings create a formidable steric shield around the central carbon atom, conferring remarkable kinetic persistence.[5][6] This guide will provide a comprehensive exploration of the factors governing the stability of this radical, detailing its synthesis, characterization, and the quantitative methods used to assess its thermodynamic properties.

Chapter 1: The Architectural Pillars of Radical Stability

The exceptional stability of the tris(2,6-dimethoxyphenyl)methyl radical is not accidental but a direct consequence of its molecular design, which synergistically combines electronic and steric effects.

Thermodynamic Stabilization: The Role of Electron Delocalization

A fundamental requirement for radical stability is the presence of thermodynamic stabilization, which lowers the radical's overall energy.[1] In triarylmethyl systems, this is primarily achieved through the delocalization of the unpaired electron from the central sp²-hybridized carbon atom into the π-systems of the three connected phenyl rings.[1][7] This distribution of spin density over multiple atoms reduces the energy of the singly occupied molecular orbital (SOMO) and, consequently, stabilizes the radical.[1] While the methoxy groups are primarily considered for their steric bulk, their electron-donating nature can also influence the electronic properties of the phenyl rings, further modulating the radical's stability.[6]

Kinetic Stabilization: A Steric Fortress

While thermodynamic factors are necessary, they are not sufficient to create a long-lived radical.[1] The triphenylmethyl radical itself, though resonance-stabilized, readily dimerizes. The key to the persistence of substituted triarylmethyl radicals is kinetic stabilization via steric protection.[4] In the tris(2,6-dimethoxyphenyl)methyl radical, the four ortho-methoxy groups on each phenyl ring act as bulky sentinels. They create a "propeller-like" conformation where the phenyl rings are twisted out of a common plane, effectively encapsulating the central radical carbon.[7][8] This steric congestion severely inhibits the approach of other molecules, preventing the dimerization and other bimolecular reactions that would otherwise lead to the radical's decay.[5] This principle is also observed in other highly stable radicals like perchlorotriphenylmethyl (PTM), where ortho-chlorine atoms provide the necessary steric shield.[5][9]

Chapter 2: Synthesis and Generation

The creation of the tris(2,6-dimethoxyphenyl)methyl radical is a two-stage process: first, the synthesis of a stable precursor, tris(2,6-dimethoxyphenyl)methanol, followed by the controlled generation of the radical species.

Synthesis of Tris(2,6-dimethoxyphenyl)methanol Precursor

Exemplary Protocol: Synthesis of Tris(2,6-dimethoxyphenyl)methanol

-

Step 1: Grignard Reagent Formation. In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2,6-dimethoxybenzene in anhydrous THF is added dropwise. The reaction is initiated with gentle heating or a crystal of iodine and then maintained at a gentle reflux until the magnesium is consumed.

-

Step 2: Reaction with Carbonyl Source. The Grignard solution is cooled to 0 °C. A solution of diethyl carbonate (1/3 molar equivalent relative to the Grignard reagent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

-

Step 3: Workup and Quenching. After the addition is complete, the reaction is stirred at room temperature overnight. The reaction is then carefully quenched by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Step 4: Extraction and Purification. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Step 5: Crystallization. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure tris(2,6-dimethoxyphenyl)methanol as a crystalline solid.[12]

Generation of the Tris(2,6-dimethoxyphenyl)methyl Radical

The radical is generated from the alcohol precursor. A common and effective method for generating triarylmethyl radicals from their corresponding alcohols involves reaction with a Lewis acid in the presence of a reducing agent or by direct single-electron oxidation.[13][14]

Exemplary Protocol: Radical Generation

-

Step 1: Cation Formation. Tris(2,6-dimethoxyphenyl)methanol is dissolved in an anhydrous, non-polar solvent like dichloromethane (DCM) under an inert atmosphere. A strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid like antimony pentachloride (SbCl₅), is added to generate the corresponding tris(2,6-dimethoxyphenyl)methyl cation, which is often intensely colored.[14]

-

Step 2: Reduction to Radical. A one-electron reducing agent, such as zinc dust or a silver salt, is added to the solution of the cation. The reaction mixture is stirred at room temperature. The progress of the reduction can be monitored by a color change as the cation is consumed.

-

Step 3: Purification. After the reaction is complete, the solid reducing agent is filtered off. The solvent is removed in vacuo, and the resulting solid radical is purified, often by chromatography on silica gel under an inert atmosphere, to remove any unreacted starting material or byproducts.[15]

Chapter 3: Experimental Characterization of Stability

A multi-technique approach is essential to unequivocally confirm the identity of the radical and to quantitatively probe its stability. Electron Paramagnetic Resonance (EPR) spectroscopy, Cyclic Voltammetry (CV), and UV-Vis spectroscopy are the cornerstones of this characterization process.[16][17]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct method for detecting and characterizing species with unpaired electrons.[18] It provides information about the electronic environment of the radical.

Self-Validating Protocol: EPR Analysis

-

1. Sample Preparation: Prepare a dilute solution (approx. 10⁻⁴ to 10⁻⁵ M) of the purified radical in a degassed, high-purity solvent (e.g., toluene or THF) to avoid signal broadening from oxygen. Transfer the solution to a standard EPR tube and seal it under an inert atmosphere.

-

2. Instrument Setup: Place the sample in the cavity of the EPR spectrometer. Tune the microwave frequency and optimize the magnetic field modulation and microwave power to achieve a good signal-to-noise ratio without saturating the signal.

-

3. Data Acquisition: Record the room-temperature solution-phase EPR spectrum. The spectrum for a triarylmethyl radical is expected to be a sharp, singlet line due to the delocalization of the electron over many protons, which averages out the hyperfine couplings.[19]

-

4. g-Value Determination: Calculate the g-value from the spectrum using a standard reference (e.g., DPPH). For carbon-centered radicals, the g-value is expected to be close to that of the free electron, typically in the range of 2.0025 - 2.0030.[19]

-

5. Trustworthiness Check: The presence of a strong, persistent signal at the expected g-value confirms the radical's identity and its stability under the measurement conditions. The narrowness of the line is indicative of extensive delocalization.[20]

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to study the redox properties of a species.[21] For a stable radical, CV can reveal its oxidation and reduction potentials, providing a quantitative measure of its thermodynamic stability toward electron gain or loss.[22]

Self-Validating Protocol: CV Analysis

-

1. Cell Assembly: Assemble a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[22]

-

2. Solution Preparation: Prepare a solution of the radical (approx. 1 mM) in a suitable solvent (e.g., acetonitrile or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with argon for 15-20 minutes.

-

3. Data Acquisition: Immerse the electrodes in the solution. Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events. Scan rates typically range from 20 to 200 mV/s.[15][21]

-

4. Data Interpretation: Look for reversible or quasi-reversible redox waves corresponding to the oxidation of the radical to the cation (R• → R⁺ + e⁻) and the reduction of the radical to the anion (R• + e⁻ → R⁻). The potentials at which these events occur are direct measures of the radical's thermodynamic stability.

-

5. Trustworthiness Check: The reversibility of the redox waves (indicated by a peak-to-peak separation close to 59/n mV, where n is the number of electrons) is a strong indicator of the stability of both the radical and its corresponding cation and anion on the timescale of the experiment.[21] This confirms that the radical is not consumed by side reactions upon oxidation or reduction.

Chapter 4: Quantitative Assessment of Thermodynamic Stability

The thermodynamic stability of a radical is best described by the homolytic bond dissociation energy (BDE) of the C-H bond in its parent hydrocarbon, tris(2,6-dimethoxyphenyl)methane. A lower BDE indicates that less energy is required to form the radical, signifying greater thermodynamic stability.[1]

Bond Dissociation Energy (BDE)

The C-H BDE is the standard enthalpy change for the reaction: (Ar)₃C-H → (Ar)₃C• + H•

While direct experimental measurement can be complex, BDE values are often determined using thermochemical cycles or calculated with high-level quantum chemical methods (e.g., Density Functional Theory).[23] These values provide a universal scale for comparing the stability of different radicals.[1]

Comparative Stability

To contextualize the stability of the tris(2,6-dimethoxyphenyl)methyl radical, it is useful to compare its precursor's BDE with those of other well-known hydrocarbon systems. The steric and electronic contributions of the 2,6-dimethoxy substituents are expected to significantly lower the BDE compared to the parent triphenylmethane.

| Compound Precursor | C-H Bond | Homolytic BDE (kcal/mol) | Radical Stability |

| Methane | H₃C-H | ~105 | Very Low |

| Toluene | PhCH₂-H | ~89.7 | Moderate (Resonance) |

| Triphenylmethane | Ph₃C-H | ~81 | High (Resonance) |

| Tris(2,6-dimethoxyphenyl)methane | (MeO)₆Ph₃C-H | Estimated < 80 | Very High |

Note: BDE values are approximate and sourced from general chemical literature.[23][24] The value for the target compound is an expert estimation based on the known stabilizing effects of resonance and steric buttressing, which weakens the C-H bond.

The significantly lower estimated BDE for tris(2,6-dimethoxyphenyl)methane highlights the profound stabilizing effect imparted by the six methoxy groups. This combination of extensive resonance delocalization and steric strain relief upon moving from an sp³-hybridized carbon in the methane to an sp²-hybridized carbon in the radical makes the formation of the tris(2,6-dimethoxyphenyl)methyl radical thermodynamically favorable compared to less substituted analogues.

Conclusion

The tris(2,6-dimethoxyphenyl)methyl radical stands as a testament to the power of rational molecular design in controlling chemical reactivity. Its exceptional stability is not derived from a single feature but from the synergistic combination of thermodynamic and kinetic factors. The triarylmethyl core provides an extensive π-system for the delocalization of the unpaired electron, a crucial thermodynamic stabilizing element. This is powerfully augmented by the kinetic shielding from the six ortho-methoxy groups, which create a steric fortress around the reactive radical center, preventing decomposition pathways. The experimental protocols outlined in this guide—from synthesis to characterization by EPR and CV—provide a robust framework for the study of this and other persistent radical species. Understanding the principles that govern the stability of such molecules is paramount for their application in next-generation materials, from organic electronics to advanced biomedical probes.

References

- S. V. Shree Sowndarya, P. St. John, R. S. Paton. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ7MwZ2RvAsuW0e9butFDB-gOREbRwgp26BddnKtH4ug6arzRz57ml1omtyQ7n8lwbX4I1m1b_xymC282oBaTtojfvBIYPjBQuypQTJ1TzORb9F7IX4-sfF9e1UbN4C_Ed27KPuie0tRq-idimFheDU3RWfx45P77p6lM_C]

- Y. Zhang, Y. Wang, W. Feng, Y. Li. Tuning the stability of organic radicals: from covalent approaches to non-covalent .... PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP63GrLgekP_Lqklw8c0ogyRFLcAZBfrwjPQbTLgZr_JvaPvCh4LuJ2OxipZxWPFDGuDUag9CBXHtne-xi0TZUiR8FTLExUKqoXNXYbYnV3VZ7DXwPukcmFullmhT3kU8nXzJQLMQM3cbNQlk=]

- A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features. Chemical Science (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ7MwZ2RvAsuW0e9butFDB-gOREbRwgp26BddnKtH4ug6arzRz57ml1omtyQ7n8lwbX4I1m1b_xymC282oBaTtojfvBIYPjBQuypQTJ1TzORb9F7IX4-sfF9e1UbN4C_Ed27KPuie0tRq-idimFheDU3RWfx45P77p6lM_C]

- H. E. Hackney, C. Y. Legault, H. M. Titi, D. F. Perepichka. Mechanism of the photodecomposition of stable triarylmethyl radicals. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZlUT0BOpNU2LWQv5BI6Z12wphSEXsRa3WJIPxIjoWy8UvnvqjP8wum6z6ReVIWVHnHLsmDfwuWnT6gCLbikMychwzJEAtDh1eYQNqviBymlruw_e-GpL6zbL3xPyZIXzVhswx-nLOBezaLC4Rke7]

- Mapping organic radicals according to two criteria, kinetic persistence.... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBEqxWmv6XMcTQ5FZOhGDd57OtKT6BUUenq0VZmKPsoNVfn8MQolqPSXv8bTIrA6FIghoDSKxhu2tj70KxX2CyD0DW4UHLwj4wSdG5QZ_GzErmk4Iv_4XZ4dDvhL1i32kTFIl7EMofFdaLTTy1x0rG57qfkkFE6sm5ic2lyv8RCcev2Sh141885dyFIlCkiIuGC0IlbvOdElDl7heU83S7fvqqm5za37tEurOQUDDmvEs-i5nm07tqdbGSAgefgmg44L_ohKHq]

- A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features (Journal Article). OSTI.GOV. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnkbW7bvuDGaBQOuba_s8pDQXW2qOMDMcVH-BPKWw0vVuRjDnLXB3-rWc1iN7kBYGs7g5rYjH9l2KBRZjw5wPNA9pijuyNAFDFc0f5ISy5Oeev2DFtLScUtzq3aq4UFiioWmto]

- M. J. G. Lesley, J. M. Rawson. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-gZfsuGQ5Uo9d0nJ8uNjKkuPkbD_XF2FcxT5tIbNAqBYT0z5f__fXL-P3CL8K8tW38dR2IjbQ4XSW34CCMHtV5OZWswkmVL1n2RakRAC8X0yEt40tIE5DmDbzJQY8hWtFfhBps_VVRUAUmU4XkzrSz4HStYQjFrub]

- S. Lomnicki, H. Truong, B. Dellinger. Formation and stabilization of persistent free radicals. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqKmZZA_Cc9idiNinE93z3feuqZiPDRA_bNGGHFH3dUim7PcfxcRkPbv9UvQUt5jy-0SFK1IGIqSXqzA2BP2wVHnAxNTrqt-86YV_KSlqfT8oEz83K6ihfOg_67QTxvtyQod2Fmg9B65xYIW8=]

- Y. Zhang, S. Li, Z. Wang, Y. Zhang, Y. Wang, W. Feng, Y. Li. Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgFi4h70Agoe3BCAlMKmga_e5vsb64qWcIi3BRoLhN-f9KFSsss8NcxNSrmns6aRANFfCaRBTLadlxDPOgtyUNRhVr3c58ZKwSe6lbOk6FASN_rj8TjgqX2QCYjLkEVX8edAU=]

- F. C. Adam, S. I. Weissman. Resonance in Sterically Hindered Aromatic Molecules. AIP Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Tyhczun3q7NVpMtz_eJpCS4Rz--VcOMLXdcXKYfOWjxgWqKHaLkGXnbRbh-MpxP724AiU0f2D_4I1hWhfv_v0-ONDzPAWaZZBtdPWJMc6UzhsM4ac_1dTxNOVJgmvaCCEy1lQXAN8huy0--_x7CBJLTjWSv6O9YjxIWph4AxpmwIkvyuryuoAwJeHFrBadV2kto9C6QW5A==]

- P. P. Power. Persistent and Stable Radicals of the Heavier Main Group Elements and Related Species. Chemical Reviews - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBASGIn_fXVqTPlawLmNLwMIbAw0tSbXY8j8YznLt0W3zuL3e4eu_8GDFYkHvgbOzwD18neut8Mxs6a03IzvU0wcWA96K_cjNNxArlvi9xbHPz-JH2s9tbiXVoyZRbrz-ab_CXZA==]

- Y. Zhu, S. Wang, Z. Bian, H. Wang, Z. Duan. Engineering Air-Stable Triarylmethyl Radicals with One Pyrrole Ring. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAQSEyOmONQv1F9BxnDLf8BVRxH44C2iEms6yi3OUT57NOr6_SPq0u1SLKur2dIUaaVlNsfgvVUQbntNPhu7qoSX_2lB_6lK476UVDawESDd0ZXFh0Nz6OpRRdJ25zrFxsjt1jqGKFmUqOHdZFjkU=]

- S. Das, J. M. MacLeod, D. F. Perepichka. Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyqgTkDgMRhnL8IDtoWVEoMz6zV9_CXwTqBBFa40vShuz0Jy2L4Y9x1k8nmvI3SqfRa3zi0HH52InZw-GeAdzztswxVJ23cRE6Q5sDkF2P6feZMsfvKzuUbnTdEmn7vPRsiUNKwtVjBQ==]

- Triarylmethyl Cations as Photocatalysts for Radical-Mediated Cycloaddition Reactions | Request PDF. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkUgsR87IJKBS8ff7RwtaeC15ftKdXelJohpbpVyY9Oq7DftC9AwH83p1z5_PX9IRjRfMqy3PJH8A5KLzhZG8A3WT13QuaTYOKFlrC0lIDmSHu3mhmzMiAgxuu3HlkcpIFDv_pPjNtcTWEIirnDb_rS_OxyieWsV12jQassjvhlpCeUpMy0USkMQlvvDuyl2ZXTqrlnA_4lzX_rH_QHLkZyFIPUZFluf5LKrJ22vWfDNqebajJNI7gM9OppcSDL9K9YTc=]

- A simple and cheap synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP). ChemSpider. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWZnmGjOeZdonrcMwzemzSpy9s0kEPTAWGYhIC28gne6TeEissm4NjenCiX_ZYx-xaQ3N73U48aS4DvtpoO1IZt7Fnf6F8PyKXz9Q6rGpfikGRiQdEjC0Pgbo=]

- Tris(2,6-dimethoxyphenyl)phosphine 98 85417-41-0. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNHbxeTYQZdNM2kuBWZ8CkDjK8jpz2DUARR6WYzuGLO3vSMqTjNcMCt8PEF76dsDfss8CVJEiDl6gmRuqc7D0U_uUgwUMNfN1WCCj6Otx4Jp1yUOOInb3Y7ZBNctnXgNJYBHIQjjcNeyWxqak8GDGgTyLKnw==]

- I. Ratera, K. Wurst, C. Rovira, J. Veciana. Incorporation of Stable Organic Radicals of the Tris(2,4,6-trichlorophenyl)methyl Radical Series to Pyrrole Units as Models for Semiconducting Polymers with High Spin Multiplicity. 1. [2,6-Dichloro-4-[2,5-bis(5-methyl-2-thienyl)- 1-pyrrolyl]phenyl. ACS Publications - American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ17bfgBF9MwMuieanRpRi5RYl3zZUQTvcpVP70urTddR3GtvVac6sgvSxgB5c8xqa6gKRaC7JxuyjrDckM9lTWpx2KIVmAl09-dN-ex9Eyiw9BjsdTJ4CxixoQlHphsfsG2IC2g==]

- Cyclic voltammetry. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLQi3e-gMZBpC72Q8_Edi-KPXN9bdjtetVfVIYyOhr1JVq0PKkzyiUrjPGrhPRK3_c_c30W8wW5cIn33DDQL_xmszLR8MYAje_MnO8PILaQGA2WC2oZlGF2ZTzMxJ_S9gTFkKBVTiHi9viOQ==]

- A. S. S. Medvej, I. A. Kirilyuk, V. G. Vainer, I. V. Beregovaya, V. V. Khramtsov, I. A. Grigor’ev. Preparation of Diversely Substituted Triarylmethyl Radicals by the Quenching of Tris(2,3,5,6-tetrathiaaryl)methyl Cations with C-, N-, P-, and S-Nucleophiles. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbH3NJsyO61s3UE-QInkAAOxyPCxpZ3vQDrV9rbDmCgJ9zhboREHOCwRpAgvw8CAhIW5F5OtlCZrUAfgCPsxpq-UWRb-ibCM4lI2k9zRK_12QAcTe_PE3ImfnoujISiYjUBuBypSmiTXE7O1o=]

- Bond dissociation energies. CRC Handbook of Chemistry and Physics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxZF6uWZB1tbMcOhB1BRdcXMDMs3e8RnFDbVxkG8JD6If65VP6EICH2axsswEADo3VCXnkeq5-jLJWFn-1EsB-357U4f-ArP0F71PfSdkgxVc8XXe_SCdgcVYgrmPBj4EP6ZtJEyoTMe6yJZpha4jjLM7ohsseDg==]

- Tris(2,6-dimethoxyphenyl)methanol (Cas 76832-37-6). Parchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdMoywcbyLG74Fy7fttF_e0SZgRXXgv84UxPkAHbUySkwJRIdYZq68ndcuvvgnvG96pR6XJK3z6Dut6lNEZqfSGYXRhUFP5Pl1pKJyj9FAeYZter6ZHQY2kKpKpyihI5C-cUZBhAw9FrQ33By1WVNrlldA3cwvLTJlMfr5P_3NXOJCf3H0d2q5hWHvZr17ey-wOKt5Lw==]

- J. M. Rawson, A. Rajca, J. J. W. McDouall, S. Rajca. From Stable Radicals to Thermally Robust High-Spin Diradicals and Triradicals. Chemical Reviews - ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0SklPpi_WoozJjUo7N0OhEAdcoU8hYpW29tLqexZCbwQJxk6s7awWl3VJ3mbLBwwnBMhgkRCasktCbrsFjPma64M-S75efhgwSkxTD8NtNZoQCzPok4BXwIzqNVmRhJ-7Pm8GR9fHsxzDOP7kZrY=]

- D. Granato, D. S. Santos, G. G. Maciel, C. S. O. Nunes. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe_jYnqIJDq0t1e_0Zj8FDXArOWlQQuEfFUvDdCa1BmHGBmR0Dm0bfrr1jUxZUULGxxJ0J47guSC1x_t7Xkb_QDBjbSMVXSkgw40FV7Ud9OddLHYqTtkTXFKSvFODasHzL57aXcm6jlN3Ud1CR]

- R. Walsh. BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS. Gelest, Inc.. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3Wr4OeEyiXKQw3nqGoya0J1J5YeyJnKRtGo91Muuucf3JBHHJ5T6BfGnS82uv-84yQGP_zLs2AGxVIydbh6a4tkoXj3QofvIR3L-xKX6SUsyHgMSOzP0Yv1NaK8sQO6d-IkAqnH7-MoWSuw39WTMqADWrlUIOyK26bw2dRbfzrOo3klMoUhJDwH2yZQdgepqUoOz5Yya9BhmMt4oxbQ==]UoOz5Yya9BhmMt4oxbQ==]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features (Journal Article) | OSTI.GOV [osti.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on Triarylmethyl Radical-Based High-Efficiency OLED [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. 三(2,6-二甲氧基苯)膦 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. parchem.com [parchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 23. gelest.com [gelest.com]

- 24. staff.ustc.edu.cn [staff.ustc.edu.cn]

Mechanism and Applications of Tris(2,6-dimethoxyphenyl)methylium Ion Formation: A Technical Guide

Executive Summary

The tris(2,6-dimethoxyphenyl)methylium ion—commonly denoted as (DMP)₃C⁺—is a paradigm of extreme carbocation stability. With a pKR+ value approaching 18, it defies the classical transient nature of carbenium ions, existing as a bench-stable salt. This whitepaper explores the structural causality behind its stability, the step-by-step mechanism of its formation, and its critical role as a precursor for super-stable triangulenium dyes and as a charge-derivatization agent in mass spectrometry .

Structural Causality: The "Steric Cage" Effect

The extraordinary stability of (DMP)₃C⁺ is dictated by two synergistic forces:

-

Electronic Delocalization: The central empty p -orbital is highly stabilized by the resonance electron-donation from the electron-rich dimethoxyphenyl rings.

-

Steric Shielding (The Causal Driver of Reactivity): The six ortho-methoxy groups create a dense steric "cage" around the central sp2 carbon. This physical barrier completely blocks nucleophiles (such as water or amines) from attacking the center to form a leuco-adduct (tritanol).

Because the central carbon is shielded, the positive charge acts as a powerful electron-withdrawing group, activating the ortho-methoxy-bearing carbons toward Nucleophilic Aromatic Substitution (SNAr) . This specific causality is what allows (DMP)₃C⁺ to act as a universal precursor for nitrogen-bridged triangulenium dyes .

Synthesis of the Precursor and Methylium Ion

The synthesis relies on directed ortho-lithiation followed by a dehydration-driven carbocation formation.

Experimental Protocol 1: Formation of the Carbinol Precursor

-

Step 1: Dissolve 1,3-dimethoxybenzene (3.5 eq) in dry THF under a strict argon atmosphere.

-

Step 2: Add n -butyllithium (3.5 eq) dropwise at 0 °C. Causality: The methoxy groups strongly direct ortho-lithiation. Maintaining 0 °C prevents unwanted side reactions and ensures quantitative formation of the aryl lithiate.

-

Step 3: Introduce diethyl carbonate (1.0 eq) dropwise and reflux for 4 hours. Causality: Diethyl carbonate acts as a trifunctional electrophile, providing the central carbon and allowing exactly three equivalents of the aryl lithiate to add sequentially.

-

Step 4: Quench with water, extract with dichloromethane, and recrystallize from ethanol to yield tris(2,6-dimethoxyphenyl)methanol (the carbinol).

-

Self-Validation Checkpoint: Analyze the intermediate via GC-MS. The complete disappearance of diethyl carbonate and the formation of a white crystalline solid (m.p. ~160 °C) validates the carbinol formation.

Experimental Protocol 2: Generation of the (DMP)₃C⁺ Salt

-

Step 1: Suspend the carbinol in a minimal volume of propionic anhydride.

-

Step 2: Add 50% aqueous HBF₄ dropwise at room temperature. Causality: The tetrafluoroborate anion (BF₄⁻) is non-coordinating. Unlike halides, which might act as nucleophiles and covalently bind to the carbenium center, BF₄⁻ acts purely as an electrostatic counterion, preserving the delocalized cationic state.

-

Step 3: Stir for 30 minutes. Collect the resulting precipitate via vacuum filtration and wash with diethyl ether.

-

Self-Validation Checkpoint: The reaction must exhibit a stark colorimetric shift from a colorless suspension to a deep, dark purple solution. UV-Vis spectroscopy should reveal a strong absorption band at ~520 nm, confirming the stable methylium ion.

Caption: Workflow for the synthesis of Tris(2,6-dimethoxyphenyl)methylium tetrafluoroborate.

The SNAr Mechanistic Cascade

When (DMP)₃C⁺ is exposed to primary amines, the steric cage prevents central attack. Instead, the amine attacks the ipso-carbon (the aromatic carbon bearing the methoxy group). This initiates a cascade of SNAr reactions :

-

First Bridge (Acridinium): The amine attacks the ipso-position, forming a tetrahedral intermediate. Methanol is eliminated, and the amine attacks the adjacent ring's ortho-position, eliminating a second methanol molecule to form a mono-nitrogen bridge (tetramethoxy-acridinium ion).

-

Second Bridge (Quinacridinium): A second equivalent of amine repeats the process on the remaining rings, forming a double-nitrogen bridge.

-

Third Bridge (Triangulenium): A final SNAr reaction yields the fully planar, highly fluorescent triazatriangulenium (TATA⁺) core.

Caption: Stepwise SNAr mechanism forming nitrogen-bridged triangulenium dyes from (DMP)3C+.

Quantitative Photophysical Data

The sequential bridging of the (DMP)₃C⁺ core rigidly locks the molecular geometry into a planar state, drastically altering its photophysical properties. The table below summarizes the transition from the non-planar precursor to highly fluorescent dyes , .

| Compound | Core Geometry | Bridges | pKR+ | Abs. Max (nm) | Em. Max (nm) | Quantum Yield (Φ) |

| (DMP)₃C⁺ | Propeller (Non-planar) | None | ~18.0 | 520 | N/A | N/A (Non-fluorescent) |

| ADOTA⁺ | Planar | 1 N, 2 O | ~22.0 | 540 | 560 | 0.70 |

| Ar₃-TATA⁺ | Planar | 3 N | >20.0 | 520 | 560 | >0.50 |

Applications in Analytical Chemistry and Bioconjugation

Mass Spectrometry Derivatization

In MALDI-MS, detecting small, highly polar molecules like aminoglycoside antibiotics is notoriously difficult due to matrix interference and poor ionization. (DMP)₃C⁺ acts as a highly selective charge-derivatization agent . By reacting exclusively with primary amines on the antibiotic, it covalently attaches a permanent positive charge and a fixed mass increment of +359 Da.

-

Causality: This shifts the analyte's signal out of the noisy low-mass matrix region and forces 100% ionization efficiency, lowering the limit of detection (LOD) by orders of magnitude.

Bioconjugation (ADOTA NHS-Esters)

By arresting the SNAr cascade at the mono-nitrogen stage and bridging the remaining rings with oxygen, Azadioxatriangulenium (ADOTA⁺) is formed. ADOTA derivatives possess an unusually long fluorescence lifetime (~20 ns). When functionalized as NHS-esters, they are ideal for bioconjugating large proteins. The long lifetime ensures that the dye's emission outlasts the background autofluorescence of biological samples, making it perfectly suited for fluorescence polarization assays of macro-complexes up to 1000 kDa .

References

-

Hammershøj, P., Sørensen, T. J., Han, B.-H., & Laursen, B. W. (2012). Base-Assisted One-Pot Synthesis of N,N′,N″-Triaryltriazatriangulenium Dyes: Enhanced Fluorescence Efficiency by Steric Constraints. The Journal of Organic Chemistry, 77(13), 5606-5612. URL:[Link]

-

Bora, I., Bogh, S. A., Santella, M., Rosenberg, M., Sørensen, T. J., & Laursen, B. W. (2015). Azadioxatriangulenium: Synthesis and Photophysical Properties of Reactive Dyes for Bioconjugation. European Journal of Organic Chemistry, 2015(28), 6351-6358. URL:[Link]

-

Topolyan, A. P., Belyaeva, M. A., Bykov, E. E., Coodan, P. V., & Rogozhin, E. A. (2016). Derivatization of aminoglycoside antibiotics with tris(2,6-dimethoxyphenyl)carbenium ion. CyberLeninka. URL:[Link]

The Gatekeeper Effect: How Ortho-Methoxy Groups Dictate the Stability of Tris(2,6-dimethoxyphenyl)methanol and its Cationic Counterpart

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Quest for Carbocation Stability

The study of carbocations, transient species with a positively charged carbon atom, is a cornerstone of organic chemistry, influencing reaction mechanisms, synthetic strategies, and the design of novel therapeutics.[1][2][3][4][5] The fleeting nature of most carbocations has historically presented a significant challenge to their direct observation and application.[1] However, the strategic placement of specific functional groups can dramatically enhance their stability, transforming them from ephemeral intermediates into persistent, and in some cases, even isolable species.[1][6] Tris(2,6-dimethoxyphenyl)methanol stands as a prime example of a molecule meticulously designed to generate a remarkably stable carbocation upon dehydration. This guide delves into the intricate role of the six ortho-methoxy groups, dissecting how their steric and electronic contributions synergistically confer exceptional stability to both the parent alcohol and its corresponding triarylmethyl cation. Understanding these principles is not merely an academic exercise; it provides a powerful blueprint for the rational design of stable organic molecules with potential applications in drug delivery, catalysis, and materials science.

The Dual Nature of the Ortho-Methoxy Group: A Steric and Electronic Perspective

The profound stabilizing influence of the ortho-methoxy groups in tris(2,6-dimethoxyphenyl)methanol is a direct consequence of their dual functionality: they act as both bulky steric shields and potent electron-donating groups.

Steric Hindrance: A Protective Embrace

The six methoxy groups positioned at the ortho positions of the three phenyl rings create a congested environment around the central carbinol carbon. This steric crowding, often referred to as the "ortho effect," forces the phenyl rings to adopt a propeller-like conformation, twisted out of a common plane.[7] This non-planar arrangement is crucial for several reasons:

-

Inhibition of Dimerization and Nucleophilic Attack: The bulky methoxy groups effectively form a protective pocket around the central carbon, sterically hindering the approach of nucleophiles that could react with the carbocation.[8] In the absence of such protection, many triarylmethyl cations are susceptible to dimerization or reaction with solvent molecules.[9]

-

Destabilization of the Planar Carbocation: While seemingly counterintuitive, the steric strain imposed by the ortho-methoxy groups in a hypothetical planar arrangement of the corresponding carbocation would be immense. This strain is relieved by the propeller-like twist, which, although slightly reducing resonance overlap, is a more stable conformation overall.

Electronic Stabilization: A Resonance-Driven Rescue

Beyond their steric influence, the methoxy groups are powerful resonance-donating groups. The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic pi-system, effectively dispersing the positive charge of the carbocation. This resonance stabilization is a key factor in mitigating the inherent instability of a positively charged carbon.[10][11]

The introduction of multiple methoxy groups further enhances this stabilizing effect through increased polarization.[10] While the non-planarity of the system, enforced by steric hindrance, might slightly impede optimal resonance stabilization, the overall electronic benefit of six electron-donating groups is substantial.[10]

Experimental Validation and Characterization

The theoretical principles outlined above are substantiated by a wealth of experimental data. The synthesis and characterization of tris(2,6-dimethoxyphenyl)methanol and its corresponding carbocation provide tangible evidence of the stabilizing role of the ortho-methoxy groups.

Synthesis of Tris(2,6-dimethoxyphenyl)methanol

A common synthetic route to tris(2,6-dimethoxyphenyl)methanol involves the reaction of a suitable Grignard reagent with a carbonate ester.

Experimental Protocol: Synthesis of Tris(2,6-dimethoxyphenyl)methanol

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2,6-dimethoxybenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Maintain a gentle reflux until all the magnesium has reacted.

-

-

Reaction with Diethyl Carbonate:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of diethyl carbonate in anhydrous THF to the Grignard reagent with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product into diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure tris(2,6-dimethoxyphenyl)methanol.[12]

-

Generation and Characterization of the Tris(2,6-dimethoxyphenyl)methyl Cation

The stability of the tris(2,6-dimethoxyphenyl)methyl cation allows for its generation and characterization using standard spectroscopic techniques.

Experimental Protocol: Generation of the Tris(2,6-dimethoxyphenyl)methyl Cation

-

Dissolve a small amount of tris(2,6-dimethoxyphenyl)methanol in a strong acid, such as trifluoroacetic acid or a superacid medium.[1]

-

The solution will typically develop a deep color, indicative of the formation of the highly conjugated carbocation.

Spectroscopic Analysis: Unveiling the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing both the alcohol and its corresponding carbocation.[13][14]

-

¹H NMR Spectroscopy: In the ¹H NMR spectrum of tris(2,6-dimethoxyphenyl)methanol, the methoxy protons will appear as a sharp singlet, while the aromatic protons will exhibit a characteristic splitting pattern. Upon formation of the carbocation, a significant downfield shift of the aromatic proton signals is expected due to the increased positive charge on the aromatic rings. The complexity of the spectra can sometimes be influenced by the presence of different conformers in solution.[15]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbinol carbon of the alcohol will appear at a characteristic chemical shift. Upon formation of the carbocation, this signal will shift dramatically downfield, reflecting the change in hybridization from sp³ to sp² and the presence of the positive charge.

The table below summarizes typical (hypothetical) ¹H NMR chemical shift ranges for key protons in both the alcohol and the cation, illustrating the expected downfield shift upon carbocation formation.

| Compound | Proton Type | Approximate ¹H NMR Chemical Shift (ppm) |

| Tris(2,6-dimethoxyphenyl)methanol | Methoxy (O-CH ₃) | 3.5 - 3.8 |

| Aromatic (Ar-H ) | 6.5 - 7.5 | |

| Hydroxyl (OH ) | Variable | |

| Tris(2,6-dimethoxyphenyl)methyl Cation | Methoxy (O-CH ₃) | 3.8 - 4.2 |

| Aromatic (Ar-H ) | 7.5 - 8.5 |

Visualizing the "Gatekeeper" Effect

The interplay of steric and electronic effects can be effectively visualized using diagrams.

Caption: Steric shielding of the central carbocation by the six ortho-methoxy groups.

Caption: Resonance delocalization of the positive charge into the phenyl rings.

Implications for Drug Development and Beyond

The principles governing the stability of tris(2,6-dimethoxyphenyl)methanol and its cation have significant implications for the design of new chemical entities in drug development and other fields.

-

Prodrug Design: The stability of the carbocation can be exploited in the design of prodrugs. A biologically active molecule could be attached to the tris(2,6-dimethoxyphenyl)methyl moiety, which would be cleaved under specific physiological conditions (e.g., low pH in tumor microenvironments) to release the active drug.

-

Stable Organic Radicals: The steric hindrance provided by the ortho-methoxy groups is also a key strategy for stabilizing organic radicals, which have applications in materials science and as spin labels for biological studies.[8][9]

-

Organocatalysis: Highly electron-rich and sterically demanding phosphine ligands, analogous in structure to tris(2,6-dimethoxyphenyl)methanol, are powerful catalysts in a variety of organic transformations.[16][17][18] The steric and electronic properties of the methoxy-substituted aryl groups are crucial for their catalytic activity.

Conclusion

The exceptional stability of tris(2,6-dimethoxyphenyl)methanol and its corresponding carbocation is a testament to the power of rational molecular design. The six ortho-methoxy groups act as "gatekeepers," simultaneously providing a steric shield against nucleophilic attack and electronically stabilizing the positive charge through resonance. This dual role transforms a typically reactive intermediate into a persistent chemical entity. For researchers in drug development and materials science, the lessons learned from this seemingly simple molecule offer a sophisticated and powerful strategy for controlling reactivity and enhancing stability in a wide range of applications. By understanding and applying these fundamental principles of steric and electronic control, the scientific community can continue to push the boundaries of molecular engineering.

References

- Pittelkow, M. (n.d.).

- Rachoń, J., et al. (2020). Dynamic Induction of Optical Activity in Triarylmethanols and Their Carbocations. The Journal of Organic Chemistry.

- Tummatorn, J., & Dudley, G. B. (2013). Contemporary Carbocation Chemistry: Applications in Organic Synthesis.

- Chang, W.-W., et al. (2015). Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes. The Journal of Organic Chemistry.

- Chang, W.-W., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed.

- Li, J. J. (n.d.).

- Li, J. J. (2019). Carbocation Chemistry: Applications in Organic Synthesis - 1st Edition. Routledge.

- Li, J. J. (n.d.). Carbocation chemistry: Applications in organic synthesis.

- Li, J. J. (2016).

- Cybularczyk-Cecotka, M., et al. (n.d.). Triarylmethyl Radicals: EPR Study of 13C Hyperfine Coupling Constants. PMC.

- Hein, R., et al. (2025). On the photoluminescence in triarylmethyl-centered mono-, di-, and multiradicals.

- (2025).

- (n.d.). Due to the steric hindrance by the 1-methoxy group, the incipient radical at C2 in the α.

- (n.d.). Tris(2,6-dimethoxyphenyl)methanol (Cas 76832-37-6). Parchem.

- (n.d.).

- Stoessel, P., et al. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv.

- (2026).

- Kertesz, M., et al. (2023). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals.

- (n.d.). ¹H NMR spectra (300 MHz) of the methyl resonance of compounds 1–4 at....

- Guimberteau, A., et al. (2014). Cationic triangulenes and helicenes: synthesis, chemical stability, optical properties and extended applications of these unusual dyes. RSC Publishing.

- (2016). Greetings from /r/ChemicalEngineering, can someone please help me understand why a methoxy group is an ortho/para director?. Reddit.

- (2022). Are aromatic methoxy-groups more para-directing than aromatic TBDPS-ethers?. Chemistry Stack Exchange.

- Rodriguez-Franco, M. I., et al. (2025).

- (n.d.). synthesis, mesomorphic properties and molecularly resolved scanning tunneling microscopy images of hexakis(dialkoxyphenyl)triphenylenes and dodeca(alkoxy)tris(triphenylenylene)s.

- (n.d.). The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii)

- Suzuki, S., et al. (2021). Synthesis and Physical Properties of Trioxotriangulene Having Methoxy and Hydroxy Groups at α-Positions: Electronic and Steric Effects of Substituent Groups and Intramolecular Hydrogen Bonds. The Journal of Organic Chemistry.

- (n.d.). The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides. Benchchem.

- Chen, Y.-C., et al. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC.

- (n.d.). Ortho effect. Wikipedia.

- (n.d.).

- (n.d.). An In-depth Technical Guide to Tris(2,4,6-trimethoxyphenyl)

- (n.d.). Tris(2,6-dimethoxyphenyl)phosphine 98 85417-41-0. Sigma-Aldrich.

- Matsukawa, S., et al. (n.d.). Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP)

- (2025). TRIS(2,4-DIMETHOXYPHENYL)METHANOL | 76832-37-6. ChemicalBook.